molecular formula C14H10ClN5O B2818411 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955802-86-5

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

Cat. No.: B2818411
CAS No.: 955802-86-5
M. Wt: 299.72
InChI Key: SMCWQYYUXQFFPD-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolo[3,4-d]pyridazinone core, and an acetonitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the acetonitrile group is added through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-5(6H)-yl)acetonitrile: Similar structure but with a different position of the acetonitrile group.

    2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propionitrile: Similar structure but with a propionitrile group instead of acetonitrile.

Uniqueness

The uniqueness of 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile lies in its specific substitution pattern and the presence of the acetonitrile group, which can influence its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific disciplines.

Biological Activity

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile (CAS Number: 941972-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, particularly its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₅O₂
Molecular Weight317.73 g/mol
CAS Number941972-90-3

Biological Activity Overview

Research indicates that pyrazole derivatives, including the target compound, exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological effects.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. A notable study investigated the effects of various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with chlorine substituents demonstrated enhanced cytotoxicity and a synergistic effect when combined with doxorubicin, particularly in the MDA-MB-231 cell line .

Table: Antitumor Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole A (with Cl substituent)MCF-710Yes
Pyrazole B (with Cl substituent)MDA-MB-2315Yes
2-(1-(3-chlorophenyl)-4-methyl...)MDA-MB-2314Yes

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. In a study evaluating various pyrazole compounds for their ability to inhibit pro-inflammatory cytokines, it was found that certain derivatives significantly reduced TNF-alpha and IL-6 levels in vitro. This suggests a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

Research has shown that pyrazole derivatives possess antimicrobial activity against various pathogens. For instance, a series of synthesized pyrazole carboxamides exhibited notable antifungal activity against Candida species and other fungi . The presence of halogen substituents, such as chlorine, was linked to increased antimicrobial potency.

Case Studies

  • Breast Cancer Treatment : A case study involving the administration of a chlorine-substituted pyrazole derivative in combination with standard chemotherapy showed improved outcomes in patients with Claudin-low breast cancer subtypes. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, treatment with a specific pyrazole derivative resulted in significant reductions in joint swelling and inflammatory markers compared to control groups .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c1-9-12-8-17-20(11-4-2-3-10(15)7-11)13(12)14(21)19(18-9)6-5-16/h2-4,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWQYYUXQFFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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